![molecular formula C8H8Cl2O4 B7789870 Methyl 3,5-dichloro-4-hydroxybenzoate hydrate CAS No. 207511-20-4](/img/structure/B7789870.png)
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate
Overview
Description
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate is a useful research compound. Its molecular formula is C8H8Cl2O4 and its molecular weight is 239.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-dichloro-4-hydroxybenzoate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dichloro-4-hydroxybenzoate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methyl 4-Hydroxybenzoate Applications : A study on methyl 4-hydroxybenzoate, known as methyl paraben, revealed its use as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. The research provides insights into the molecular structure and interactions of methyl 4-hydroxybenzoate, which could inform the understanding of similar compounds like Methyl 3,5-dichloro-4-hydroxybenzoate hydrate (Sharfalddin et al., 2020).
Synthesis of Related Compounds : Research on the synthesis of 2,6-Dichlorophenol involved intermediate steps using compounds like ethyl 3,5-dichloro-4-hydroxybenzoate hydrate and 3,5-Dichloro-4-hydroxybenzoic acid, indicating the potential use of Methyl 3,5-dichloro-4-hydroxybenzoate hydrate in complex organic syntheses (Tarbell et al., 2003).
Reduction of Similar Acids : A study focused on reducing 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol, suggesting potential applications in the synthesis of related reduced compounds (Ritmaleni et al., 2013).
Synthesis of Pharmaceutical Compounds : The synthesis of 3,5-Dimethoxyphthalic Anhydride involved methyl 3,5-dimethoxybenzoate, illustrating the use of similar compounds in pharmaceutical and chemical manufacturing processes (Liu, 2007).
Fluorescent Sensor Applications : A study on a fluorogenic chemosensor synthesized from methyl 3,5-diformyl-4-hydroxybenzoate, which is structurally related to Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, suggests potential applications in detecting metal ions and bio-imaging (Ye et al., 2014).
Production by Fungi : Bjerkandera species produce compounds like methyl 3,5-dichloro-4-hydroxybenzoate, indicating its occurrence in natural biosynthetic pathways and potential applications in biotechnology (Swarts et al., 1996).
Environmental Impacts and Treatment : A study on the degradation of chlorinated paraben, a compound related to Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, by irradiation and biological treatment processes, highlights the environmental implications and treatment methods for such compounds (Wang et al., 2017).
properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZWYJMFUVNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583645 | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate | |
CAS RN |
207511-20-4, 287399-19-3 | |
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207511-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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